molecular formula C24H27NO3 B1385227 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040683-50-8

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385227
CAS No.: 1040683-50-8
M. Wt: 377.5 g/mol
InChI Key: SWGZMMXNBROJRH-UHFFFAOYSA-N
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Description

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a substituted aniline derivative characterized by a benzylamine core with two distinct alkoxy substituents: an isopropoxy group at the ortho position of the aniline ring and a phenoxyethoxy chain attached to the meta position of the benzyl group.

Properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-19(2)28-24-14-7-6-13-23(24)25-18-20-9-8-12-22(17-20)27-16-15-26-21-10-4-3-5-11-21/h3-14,17,19,25H,15-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZMMXNBROJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Approach

Overview:
This method involves the nucleophilic substitution of suitably functionalized aromatic precursors, typically starting from substituted aniline derivatives and benzyl halides or related electrophiles.

Procedure:

  • Step 1: Synthesis of the benzyl intermediate, 3-(2-phenoxyethoxy)benzyl chloride or bromide , via etherification of 2-phenoxyethanol with chloromethyl or bromomethyl derivatives of benzene.
  • Step 2: Nucleophilic attack by 2-isopropoxyaniline on the benzyl halide under basic conditions, such as potassium carbonate or sodium hydride, in solvents like acetone or dimethylformamide (DMF).

Reaction Conditions:

Parameter Conditions
Solvent DMF or acetone
Base K₂CO₃ or NaH
Temperature 25–80°C
Time 12–24 hours

Advantages:

  • High selectivity
  • Mild reaction conditions
  • Suitable for scale-up

Limitations:

  • Requires pre-synthesis of benzyl halide intermediates

Catalytic Hydrogenation and Reduction

Overview:
In some synthesis routes, aromatic nitro precursors are reduced to aniline derivatives, followed by substitution reactions.

Procedure:

  • Step 1: Nitration of the aromatic ring to introduce nitro groups.
  • Step 2: Catalytic reduction of nitro groups to amino groups using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.
  • Step 3: Etherification of phenolic groups with isopropyl groups via Williamson ether synthesis or catalytic conditions.

Reaction Conditions:

Parameter Conditions
Catalyst Pd/C or Raney Ni
Hydrogen pressure 1–10 atm
Temperature 25–100°C
Solvent Ethanol, methanol

Notes:

  • This method is advantageous for synthesizing amino-functionalized intermediates with high purity.

Multi-step Synthesis via Suzuki or Buchwald-Hartwig Cross-Coupling

Overview:
Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble complex aromatic frameworks.

Procedure:

  • Step 1: Synthesis of halogenated aromatic precursors, such as 3-bromobenzyl derivatives.
  • Step 2: Coupling with phenoxy- or phenylboronic acid derivatives under Pd(0) catalysis (Suzuki) or with amines under Buchwald-Hartwig amination conditions.
  • Step 3: Introduction of the isopropoxy group via etherification at the phenol position.

Reaction Conditions:

Parameter Conditions
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃
Ligand PPh₃ or BINAP
Base K₂CO₃ or Cs₂CO₃
Temperature 80–120°C
Solvent Toluene, dioxane, or dioxolane

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups

Patent-Referenced Synthesis (CN102070471A)

The patent describes a method involving:

  • Preparation of a catalyst from tertiary amine alkaloids via steam distillation and pH control.
  • Synthesis of 2-phenoxy aniline via nitration of o-chloronitrobenzene, phenol, and subsequent reduction.
  • Etherification of phenoxy intermediates with isopropyl groups.
  • Final coupling with benzyl derivatives under controlled conditions.

Key Data:

Step Reagents Conditions Yield
Catalyst preparation Tertiary amine alkaloids 100–120°C, steam distillation Variable
Nitrobenzene reduction 2-phenoxy nitrobenzene Hydrogen, Pd/C High
Etherification Phenol derivatives + isopropyl halides Basic conditions, 70°C Good

Data Table Summarizing Methods

Method Starting Materials Key Reagents Typical Conditions Advantages Limitations
Nucleophilic substitution 2-Isopropoxyaniline, benzyl halide K₂CO₃, DMF 25–80°C, 12–24h Simple, scalable Requires intermediate halides
Catalytic hydrogenation Nitrobenzene derivatives Pd/C, H₂ 25–100°C, 1–10 atm High purity Multi-step, costly catalysts
Cross-coupling Halogenated aromatics, phenoxyboronic acids Pd catalysts 80–120°C Regioselectivity Expensive catalysts
Patent process o-Chloronitrobenzene, phenol, tertiary amines Steam distillation, pH control 100–120°C Efficient catalyst synthesis Complex setup

Research Findings and Notes

  • The patent CN102070471A emphasizes a green synthesis route, utilizing natural alkaloids for catalyst preparation, reducing environmental impact.
  • The multi-step synthesis involving Suzuki or Buchwald-Hartwig reactions offers high regioselectivity and functional group tolerance, suitable for complex derivatives like the target compound.
  • Laboratory synthesis often involves etherification of phenolic intermediates with isopropyl halides, followed by nucleophilic substitution with aniline derivatives.
  • Catalytic hydrogenation remains a reliable route for reducing nitro groups to amines, essential in the final steps.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the compound .

Scientific Research Applications

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a versatile compound with a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties (Inferred)
This compound (Target) C24H27NO3 377.48* Isopropoxy (ortho), phenoxyethoxy (meta-benzyl) Moderate hydrophobicity, flexible chain
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline C24H35NO3 385.55 Ethoxyethoxy (ortho), heptyloxy (meta) High hydrophobicity due to long alkyl chain
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline C21H29NO3 343.46 sec-Butylphenoxy (ortho), methoxyethoxy (meta) Intermediate hydrophobicity, steric hindrance
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline C18H20FNO2 301.36 Fluorobenzyl (ortho), tetrahydrofuranmethoxy (meta) Enhanced electronic effects (fluorine)
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline C23H28NO4 383.50 Dual tetrahydrofuranmethoxy groups (meta and para) High polarity, potential for H-bonding

*Calculated molecular weight based on substituent addition.

Substituent Effects on Physicochemical Properties

  • Hydrophobicity: The target compound’s phenoxyethoxy chain provides moderate hydrophobicity compared to the highly lipophilic heptyloxy group in . However, its isopropoxy group introduces greater steric hindrance than the ethoxyethoxy substituent in or the methoxyethoxy in . Fluorinated analogs like exhibit altered electronic profiles due to fluorine’s electronegativity, enhancing dipole interactions but reducing hydrophobicity.
  • Reactivity and Stability: The phenoxyethoxy chain in the target compound may undergo oxidative degradation more readily than the saturated tetrahydrofuran rings in , which are conformationally restricted and less prone to oxidation . Ortho-substituted compounds (e.g., ) often exhibit lower reactivity in electrophilic substitution due to steric hindrance, a trend likely applicable to the target compound.
  • Synthetic Pathways: highlights that substituent position (meta vs. para) significantly affects reaction outcomes in benzyl-aniline syntheses. For example, meta-nitro groups in intermediates can lead to divergent products . This suggests that the meta-positioned phenoxyethoxy chain in the target compound may direct regioselectivity in further functionalization.

Functional Group Interactions

  • H-Bonding Capacity: The target compound has one H-bond donor (aniline -NH) and three acceptors (two ether oxygens and one aniline nitrogen), similar to but fewer than the dual tetrahydrofuran-based acceptors in .

Biological Activity

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a chemical compound that has garnered attention in various fields of biological research, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H27NO3\text{C}_{24}\text{H}_{27}\text{N}\text{O}_{3}, with a molecular weight of 377.48 g/mol. The compound features an isopropoxy group and a phenoxyethoxy side chain, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC24H27NO3
Molecular Weight377.48 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity, particularly as an anti-cancer agent. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Case Study 1: Cytotoxicity Against Cancer Cells

In a study conducted on human breast adenocarcinoma (MCF-7) cells, the compound demonstrated a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 25 µM, indicating its potential as an effective therapeutic agent.

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analysis which showed increased levels of apoptotic markers in treated cells.

Toxicological Profile

Although the compound shows promise in cancer treatment, its toxicity profile must be considered. Preliminary data suggest that it may have moderate toxicity towards non-target organisms, particularly aquatic species.

Case Study 2: Aquatic Toxicity Assessment

A study assessing the toxicity of various anilines, including this compound, found that it exhibited an LC50 value of 15 mg/L for fish species, indicating potential environmental risks associated with its use.

Q & A

Basic Synthesis Routes

Q: What are the established synthetic pathways for synthesizing 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline? A: The compound is typically synthesized via a multi-step approach:

Etherification : Introduce the isopropoxy group to aniline via nucleophilic substitution using isopropyl bromide under alkaline conditions.

Benzylation : React 3-(2-phenoxyethoxy)benzyl chloride with the isopropoxy-aniline intermediate via reductive amination (e.g., using NaBH₄ or Pd/C with H₂) .

Purification : Chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity in ether formation and avoiding over-alkylation.

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to minimize byproducts like N-benzylideneaniline during benzylation? A: Byproduct formation (e.g., Schiff bases) arises from competing condensation between benzyl alcohol derivatives and free amines. Optimization strategies include:

  • Catalyst Selection : Use carbon-based catalysts (e.g., activated carbon with KOH) to favor transfer hydrogenation over condensation .
  • Solvent Control : Toluene or DMF improves selectivity by stabilizing intermediates.
  • Temperature Modulation : Lower temperatures (80–100°C) reduce dehydrogenation side reactions .
  • Stoichiometry : Excess benzyl chloride (1.2–1.5 equiv) drives complete alkylation .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure of this compound? A:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., isopropoxy CH₃ splits, benzyl CH₂ shifts at δ 4.3–4.8 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
  • FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Analytical Challenges

Q: How can researchers resolve overlapping signals in NMR spectra caused by the compound’s complex ether linkages? A:

  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, clarifying ether/benzyl connectivity .
  • Deuterated Solvents : DMSO-d₆ or CDCl₃ enhances signal resolution for aromatic protons.
  • Variable Temperature NMR : Reduces signal broadening from conformational flexibility .

Mechanistic Studies

Q: What mechanistic insights exist for the catalytic alkylation of aniline derivatives in this compound’s synthesis? A: Studies on similar systems (e.g., benzyl alcohol + aniline) suggest:

  • Dehydrogenation-Oxidation : Benzyl alcohol → benzaldehyde via catalyst-mediated dehydrogenation.
  • Iminization : Benzaldehyde condenses with aniline to form N-benzylideneaniline.
  • Transfer Hydrogenation : Carbon catalysts (e.g., activated carbon) reduce the imine to N-benzyl aniline using H₂ from benzyl alcohol .
    Competing pathways (e.g., direct alkylation vs. condensation) depend on catalyst acidity and redox properties .

Stability and Storage

Q: What are the recommended storage conditions to prevent degradation of this compound? A:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the amine group.
  • Temperature : –20°C in amber vials to avoid photodegradation of ether linkages .
  • Desiccant : Use silica gel to absorb moisture, preventing hydrolysis of the benzyl ether .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported catalytic efficiencies for similar N-alkylation reactions? A: Contradictions often arise from:

  • Catalyst Heterogeneity : Pd/C vs. carbon catalysts yield different selectivities (e.g., 34.5% N-benzyl aniline with carbon vs. 85% with Pd/C) .
  • Reaction Medium : Polar aprotic solvents (DMF) favor alkylation, while toluene promotes transfer hydrogenation .
    Resolution requires replicating conditions (catalyst loading, solvent, temperature) and using standardized characterization protocols.

Advanced Structure-Activity Relationship (SAR)

Q: How can the phenoxyethoxy substituent be modified to study its impact on biological or material properties? A:

  • Linker Variation : Replace phenoxyethoxy with shorter (ethoxy) or bulkier (tert-butoxy) groups to assess steric effects.
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the benzyl position to modulate electronic properties .
  • Comparative Assays : Test derivatives for ligand-binding affinity (e.g., receptor assays) or thermal stability (DSC/TGA) .

Toxicity and Safety

Q: What safety protocols are recommended for handling this compound? A:

  • PPE : Gloves and goggles to avoid skin/eye contact with amines.
  • Ventilation : Use fume hoods due to potential respiratory irritation from aniline derivatives .
  • Waste Disposal : Neutralize with dilute HCl before disposal to protonate residual amines .

Computational Modeling

Q: How can DFT calculations aid in predicting the reactivity of this compound in catalytic systems? A:

  • Reaction Pathway Mapping : Calculate transition states for alkylation vs. condensation to identify rate-limiting steps.
  • Electrostatic Potential (ESP) : Visualize nucleophilic sites (amine N) and electrophilic regions (benzyl C) .
  • Catalyst Interactions : Simulate binding energies between the compound and Pd/C surfaces to optimize catalytic efficiency .

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